5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine
CAS No.: 59489-74-6
Cat. No.: VC8126431
Molecular Formula: C11H8F3N3
Molecular Weight: 239.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59489-74-6 |
|---|---|
| Molecular Formula | C11H8F3N3 |
| Molecular Weight | 239.2 g/mol |
| IUPAC Name | 5-[3-(trifluoromethyl)phenyl]pyrazin-2-amine |
| Standard InChI | InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-2-7(4-8)9-5-17-10(15)6-16-9/h1-6H,(H2,15,17) |
| Standard InChI Key | KYZMABUPSVQWFX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=N2)N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4—substituted at position 5 with a 3-(trifluoromethyl)phenyl group and at position 2 with an amine group. The trifluoromethyl (-CF) group is electron-withdrawing, influencing the compound’s electronic distribution and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 59489-74-6 |
| Molecular Formula | |
| Molecular Weight | 239.2 g/mol |
| IUPAC Name | 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=N2)N |
| InChIKey | KYZMABUPSVQWFX-UHFFFAOYSA-N |
The compound’s structure has been confirmed via spectroscopic methods, including -NMR and mass spectrometry .
Solubility and Stability
The trifluoromethyl group enhances lipophilicity (), favoring membrane permeability but limiting aqueous solubility. Stability studies indicate resistance to hydrolysis under physiological conditions (pH 7.4, 37°C).
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves coupling 3-(trifluoromethyl)aniline with pyrazine-2-carboxylic acid derivatives. A representative procedure is as follows:
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Reaction Setup:
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3-(Trifluoromethyl)aniline (1.0 equiv) and pyrazine-2-carboxylic acid (1.2 equiv) are dissolved in anhydrous dichloromethane.
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EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 equiv) and triethylamine (2.0 equiv) are added as coupling agents.
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Conditions: Stirred at room temperature for 12–16 hours under nitrogen.
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Workup: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound in 65–75% purity .
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | EDCI | Maximizes efficiency |
| Solvent | Dichloromethane | Enhances reaction rate |
| Temperature | 25°C | Balances speed and purity |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors improve yield (85–90%) and reduce reaction time. Post-synthesis purification employs recrystallization (ethanol/water) or preparative HPLC .
Biological Activity and Applications
Enzyme Inhibition
The compound’s pyrazine core facilitates interactions with ATP-binding pockets in kinases:
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c-Met/VEGFR-2 Inhibition: Analog 17l arrested the A549 cell cycle in G0/G1 phase and induced apoptosis .
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PA-PB1 Interaction Disruption: Pyrazine-based inhibitors (e.g., 3) suppressed influenza polymerase activity (IC = 12 µM) .
Industrial and Pharmaceutical Relevance
Drug Development
The compound serves as a precursor for multitarget kinase inhibitors. Modifications at the amine position (e.g., alkylation, acylation) tune selectivity and potency .
Table 3: Key Derivatives and Activities
| Derivative | Target | IC | Application |
|---|---|---|---|
| 5i | EGFR/VEGFR2 | 0.3/7.6 µM | Breast cancer |
| 17l | c-Met/VEGFR2 | 26 nM/2.6 µM | Lung cancer |
| 3 | Influenza Polymerase | 12 µM | Antiviral therapy |
Material Science
The trifluoromethyl group’s electron-deficient nature makes the compound a candidate for organic semiconductors and liquid crystals .
Comparison with Analogous Compounds
Trifluoromethyl-Substituted Heterocycles
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5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine: Lacks the pyrazine nitrogen atoms, reducing kinase affinity but improving solubility .
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Radotinib (C27H21F3N8O): A clinical kinase inhibitor with a pyrimidine core; highlights the pyrazine scaffold’s untapped potential .
Non-Fluorinated Pyrazines
Removing the -CF group decreases lipophilicity () and metabolic stability, underscoring its critical role .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with specific targets (e.g., EGFR, c-Met) via crystallography and molecular dynamics .
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Prodrug Development: Enhance bioavailability through phosphate or ester prodrugs .
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Combination Therapies: Evaluate synergy with checkpoint inhibitors (e.g., pembrolizumab) in oncology .
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